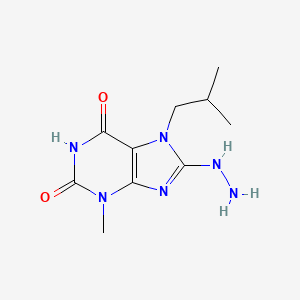

8-Hydrazinyl-3-methyl-7-(2-methylpropyl)purine-2,6-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“8-Hydrazinyl-3-methyl-7-(2-methylpropyl)purine-2,6-dione” is a purine derivative. Purines are biologically significant compounds, found in many natural substances such as nucleic acids (DNA and RNA), where they form part of the structural framework. This particular compound has hydrazine, methyl, and propyl substituents attached to the purine core .

Synthesis Analysis

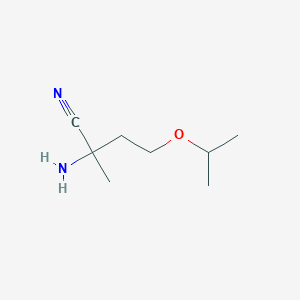

The synthesis of such a compound would likely involve multiple steps, starting with a suitable purine derivative. The hydrazine, methyl, and propyl groups would then be introduced through various reactions. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be based on the purine core, which is a two-ring structure composed of one six-membered and one five-membered nitrogen-containing ring. The hydrazine, methyl, and propyl groups would be attached at the 8, 3, and 7 positions, respectively .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. Some properties can be predicted based on the groups present in the molecule. For example, the presence of the hydrazine group might make the compound a good reducing agent .Aplicaciones Científicas De Investigación

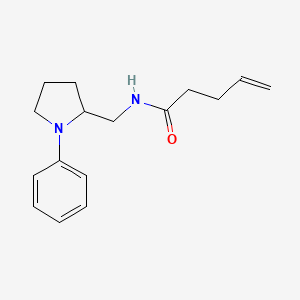

Synthesis and Functional Derivatives

Hydrazine functional derivatives, including those related to 8-Hydrazinyl-3-methyl-7-(2-methylpropyl)purine-2,6-dione, are extensively used in medical practice for various purposes, including pharmacotherapy of depression, infectious diseases, hypertension, diabetes, etc. The synthesis of new functional derivatives of 7-arylalkyl-8-hydrazine theophyllines, similar in structure to the compound , has identified promising substances for biological activity. These derivatives are created through reactions with carbonyl-containing compounds, leading to potentially biologically active substances (Korobko, 2016).

Anticancer, Anti-HIV, and Antimicrobial Applications

Research into novel purine antimetabolites, including derivatives of 8-substituted methylxanthine, has explored their in vitro anticancer, anti-HIV-1, and antimicrobial activities. Such compounds have shown significant activity against various cancer cell lines and potential for reducing viral cytopathic effects, alongside noteworthy antimicrobial properties (Rida et al., 2007).

Neurodegenerative Disease Research

Derivatives of xanthine, such as 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones, have been identified as multitarget drugs potentially useful in neurodegenerative diseases. These compounds act as dual-target-directed antagonists for adenosine receptors and have shown the ability to inhibit monoamine oxidases, which is significant for both symptomatic and disease-modifying treatments of neurodegenerative diseases (Brunschweiger et al., 2014).

Crystallographic Studies

The crystallographic study of substituted purine derivatives, like caffeine derivatives, contributes to the understanding of molecular structures and their interactions. Such studies have implications in pharmaceutical development, particularly in designing compounds with specific binding properties and activities (Mabied et al., 2014).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

8-hydrazinyl-3-methyl-7-(2-methylpropyl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N6O2/c1-5(2)4-16-6-7(12-9(16)14-11)15(3)10(18)13-8(6)17/h5H,4,11H2,1-3H3,(H,12,14)(H,13,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTHQVIRYEBYLCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=C(N=C1NN)N(C(=O)NC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-1,1-dioxo-2H,3H,4H-1lambda6-pyrazolo[1,5-e][1,2,5]thiadiazine-8-carboxylic acid](/img/structure/B2724415.png)

![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2724416.png)

![2-butyl-5-methyl-6-pyridin-3-yl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-b]pyridine](/img/structure/B2724417.png)

![7,7,9,9-Tetrafluorobicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B2724420.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2724424.png)

![3-[1-(4-Methylphthalazin-1-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2724425.png)

![4-Amino-N-[2-(dimethylamino)ethyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2724426.png)

![3-(3-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)isochroman-1-one](/img/structure/B2724429.png)

![Methyl 4-[(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)methyl]benzoate](/img/structure/B2724434.png)